N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a diamide derivative featuring a bithiophene moiety and a cyclohexenylethyl group. The bithiophene unit confers π-conjugation, which may enhance electronic properties, while the cyclohexenyl group could modulate solubility and steric interactions.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUNZFZGPWXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the bithiophene core, which can be synthesized through a Stille coupling reaction between 3-bromothiophene and 3-thiopheneboronic acid. The resulting bithiophene is then functionalized with a methyl group at the 5-position using a Friedel-Crafts alkylation reaction.
Next, the cyclohexene moiety is introduced through a Heck reaction, where the bithiophene derivative is reacted with cyclohex-1-en-1-yl bromide in the presence of a palladium catalyst. The final step involves the formation of the ethanediamide linkage through a condensation reaction between the bithiophene-cyclohexene intermediate and ethylenediamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the coupling and alkylation reactions, as well as high-throughput purification techniques such as flash chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyclohexene moiety can be reduced to cyclohexane using hydrogenation with palladium on carbon as a catalyst.
Substitution: The amide groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexane derivatives.
Substitution: N-alkylated or N-acylated ethanediamide derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The bithiophene core can interact with aromatic residues in proteins, while the cyclohexene moiety may enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethanediamide Derivatives
The compound shares its ethanediamide core with N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide (ChemSpider ID: 922068-69-7) . Key differences include:
- Substituents : The target compound replaces the chloro-methoxyphenyl and indole-piperazine groups with bithiophene and cyclohexenylethyl units.
- Molecular Weight : The analog in has a molecular weight of 495.02 g/mol, while the target compound’s estimated weight is ~430–450 g/mol (exact data unavailable).
- Potential Applications: The indole-piperazine analog may target neurological receptors, whereas the bithiophene variant could prioritize optoelectronic properties or kinase inhibition .
Cyclohexenyl-Containing Compounds
Compounds from EP 2697207 B1 and EP 2023/39 share the cyclohex-1-en-1-yl motif but differ in core structures:
- EP 2697207 B1 : Features oxazolidine derivatives with trifluoromethylphenyl groups. The cyclohexenyl unit here enhances rigidity and lipophilicity, critical for protease inhibition .
- EP 2023/39: Pyridopyrimidinones with amino-substituted cyclohexenyl groups. These compounds likely exploit the ring’s conformational flexibility for kinase binding .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Electronic Properties : The bithiophene unit in the target compound may enable charge transport in organic semiconductors, analogous to thiophene-based polymers .
- Solubility : The cyclohexenylethyl group could reduce crystallinity compared to purely aromatic analogs (e.g., ), enhancing solubility in hydrophobic matrices .
- Biological Activity: Ethanediamides are known protease inhibitors; the target’s structure may interact with cysteine proteases or kinases, as seen in cyclohexenyl-containing patents .
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a compound characterized by its unique structural features, including a bithiophene moiety and an ethylene diamine backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which could be leveraged in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of thiophene rings, which are known for their electronic properties that can influence biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing bithiophene structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of bithiophene showed IC50 values ranging from 5 to 20 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Histone Deacetylases (HDACs): Compounds similar in structure have been shown to inhibit HDACs, leading to altered gene expression associated with cancer progression .
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, contributing to cytotoxicity .
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds:
- Study on Anticancer Efficacy:
- Mechanistic Study:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂S₂ |
| Molecular Weight | 344.52 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (MCF-7) | 15 µM |
| IC50 (A549) | 18 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
